3,7-Dimethyl-2-hydrazinoquinoline hydrochloride
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Overview
Description
3,7-Dimethyl-2-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C11H14ClN3 and a molecular weight of 223.7 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry . The compound is known for its unique structure, which includes a quinoline ring substituted with dimethyl and hydrazino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 3,7-dimethylquinoline with hydrazine hydrate in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-2-hydrazinoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazino group to form different amine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
3,7-Dimethyl-2-hydrazinoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylquinoline: Lacks the hydrazino group, making it less reactive in certain chemical reactions.
2-Hydrazinoquinoline: Similar structure but without the dimethyl substitutions, affecting its chemical properties and reactivity.
3,7-Dimethyl-2-hydrazinoquinoline: The non-hydrochloride form, which may have different solubility and stability characteristics
Uniqueness
3,7-Dimethyl-2-hydrazinoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1170974-94-3 |
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Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(3,7-dimethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-3-4-9-6-8(2)11(14-12)13-10(9)5-7;/h3-6H,12H2,1-2H3,(H,13,14);1H |
InChI Key |
DJINCPOAUWPTND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NN)C.Cl |
Origin of Product |
United States |
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